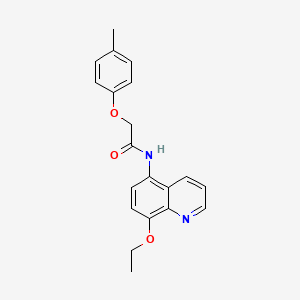![molecular formula C27H38N2O2 B11321685 N-[4-(dimethylamino)benzyl]-N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]propanamide](/img/structure/B11321685.png)
N-[4-(dimethylamino)benzyl]-N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(dimethylamino)benzyl]-N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]propanamide is a complex organic compound with a unique structure that combines a dimethylamino group, a benzyl group, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)benzyl]-N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]propanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Benzyl Intermediate: This involves the reaction of 4-(dimethylamino)benzaldehyde with a suitable reagent to form the benzyl intermediate.
Formation of the Tetrahydropyran Intermediate: This involves the reaction of 2,2-dimethyl-4-phenyltetrahydro-2H-pyran with a suitable reagent to form the tetrahydropyran intermediate.
Coupling Reaction: The final step involves the coupling of the benzyl intermediate with the tetrahydropyran intermediate under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This could include the use of catalysts, optimization of reaction temperatures and pressures, and the use of continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)benzyl]-N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and tetrahydropyran moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[4-(dimethylamino)benzyl]-N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]propanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)benzyl]-N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. This interaction can trigger a cascade of biochemical events, ultimately resulting in the desired biological effect. The exact molecular targets and pathways involved depend on the specific application of the compound.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.
Acetylacetone: Another compound with a similar functional group arrangement.
Diketene: Used in the synthesis of various organic compounds.
Uniqueness
N-[4-(dimethylamino)benzyl]-N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]propanamide is unique due to its combination of a dimethylamino group, a benzyl group, and a tetrahydropyran ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C27H38N2O2 |
|---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]propanamide |
InChI |
InChI=1S/C27H38N2O2/c1-6-25(30)29(20-22-12-14-24(15-13-22)28(4)5)18-16-27(23-10-8-7-9-11-23)17-19-31-26(2,3)21-27/h7-15H,6,16-21H2,1-5H3 |
InChI Key |
AGYVFTAWGSGZBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(CCC1(CCOC(C1)(C)C)C2=CC=CC=C2)CC3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,8-dimethyl-4-oxo-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-4H-chromene-2-carboxamide](/img/structure/B11321617.png)

![N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B11321635.png)
![4-chloro-N-[4-(3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)-2-methoxyphenyl]benzamide](/img/structure/B11321639.png)
![5-methyl-N-(3-methylphenyl)-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11321641.png)
![2-(4-Chloro-3-methylphenoxy)-1-(4-{6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazin-1-yl)ethanone](/img/structure/B11321643.png)
![N-[7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzamide](/img/structure/B11321649.png)
![1-(4-chlorophenyl)-N-{2-[4-(4-methylphenyl)-2-(propan-2-yl)tetrahydro-2H-pyran-4-yl]ethyl}ethanamine](/img/structure/B11321663.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]prop-2-enamide](/img/structure/B11321669.png)
![5-(3-Methylpiperidin-1-yl)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11321693.png)
![6-bromo-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11321700.png)
![2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(ethylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B11321702.png)

![N-(4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B11321706.png)
